molecular formula C10H6N2O3S2 B8670498 5-m-Nitrobenzylidenerhodanine

5-m-Nitrobenzylidenerhodanine

Cat. No.: B8670498
M. Wt: 266.3 g/mol
InChI Key: AVXJAQDWWJILLN-UHFFFAOYSA-N
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Description

5-m-Nitrobenzylidenerhodanine is a rhodanine derivative characterized by a nitro-substituted benzylidene group at the C-5 position of the rhodanine core. Rhodanine (2-thioxothiazolidin-4-one) is a five-membered heterocyclic compound containing sulfur, nitrogen, and carbonyl groups, which enable diverse chemical modifications and biological interactions . The synthesis of 5-arylidene rhodanines typically involves a Knoevenagel condensation between rhodanine and aromatic aldehydes under basic conditions, yielding the thermodynamically stable Z isomer . The introduction of a nitro group at the meta position of the benzylidene moiety enhances electron-withdrawing effects, influencing reactivity and biological activity .

Properties

Molecular Formula

C10H6N2O3S2

Molecular Weight

266.3 g/mol

IUPAC Name

5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H6N2O3S2/c13-9-8(17-10(16)11-9)5-6-2-1-3-7(4-6)12(14)15/h1-5H,(H,11,13,16)

InChI Key

AVXJAQDWWJILLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=S)S2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues of Rhodanine Derivatives

Rhodanine derivatives are compared based on substituent position, electronic effects, and bioactivity. Key analogues include:

Compound Substituent Position Key Features Biological Activity
5-m-Nitrobenzylidenerhodanine C-5 (meta-nitro) Enhanced electron-withdrawing effects; aromatic rhodanine ring Anticancer, antimicrobial
5-Benzylidenerhodanine C-5 (unsubstituted) Basic scaffold for SAR studies; forms hydrogen bonds with proteins Aldose reductase inhibition
5-(4-N,N-Diphenylaminobenzylidene)-rhodanine C-5 (triphenylamine) Extended conjugation; phenylene linker improves bioactivity Antibacterial (MIC: 1.95–500 mg/L)
2-Thiohydantoin derivatives C-2 (thione group) Structural isomer of rhodanine; altered electronic properties Antifungal, antitumor

Key Observations :

  • Electron-withdrawing groups (e.g., nitro) at C-5 enhance aromaticity and binding affinity to target enzymes, as seen in 5-m-nitrobenzylidenerhodanine’s anticancer activity .
  • Extended aromatic linkers (e.g., triphenylamine) improve antibacterial activity but may reduce bactericidal effects due to steric hindrance .
  • 2-Thiohydantoin derivatives exhibit distinct bioactivity profiles due to differences in sulfur placement and ring tautomerism .

Structure-Activity Relationship (SAR) Insights

  • C-5 Substituents :
    • Nitro groups enhance electrophilicity, improving enzyme inhibition (e.g., HIV integrase, aldose reductase) .
    • Bulky substituents (e.g., triphenylamine) improve target selectivity but may reduce cell permeability .
  • N-3 Modifications : Carboxymethyl groups at N-3 increase solubility and enable interactions with charged protein residues (e.g., Lys68 in kinases) .
  • Ring Modifications: Opening the rhodanine ring (e.g., in 3-amino derivatives) can enhance antifungal activity but reduce stability .

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